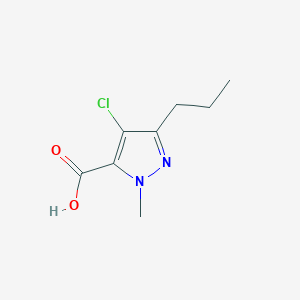
Unii-8rop77VW1I
Overview
Description
Unii-8rop77VW1I is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied extensively.
Scientific Research Applications
Nanoparticle Synthesis
The development of novel materials, including inorganic nanoparticles, is a crucial area of chemical research with significant implications for various industries, including electronics. Advances in synthesizing inorganic nanoparticles have been driven by the need for new materials with unique properties for applications in electronics, where the evolution from vacuum tubes to modern semiconductor devices has been underpinned by discoveries in semiconducting materials (Cushing, Kolesnichenko, & O'connor, 2004).
University Nanosat Program
The University Nanosat Program (UNP) exemplifies academia and government collaboration in developing and flying student-built nanosatellites. This program underlines the importance of integrating scientific research with technological development, providing a platform for students to engage in aerospace research and development, potentially leading to innovative methodologies and technologies in aerospace (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Educational Programs for Academic Researchers
Efforts to transform educational programs to aid academic researchers in translating research into practical innovations highlight the long-standing tradition of leveraging scientific research for societal benefits. Programs aimed at fostering STEM innovation and entrepreneurship are essential for translating basic scientific discoveries into practical applications that benefit society and the environment (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Mechanism of Action
Target of Action
Unii-8rop77VW1I, also known as Ipratropium, primarily targets the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .
Mode of Action
Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it inhibits the parasympathetic nervous system in the airways, leading to bronchodilation . This means it helps to relax and widen the airways, making it easier to breathe.
Biochemical Pathways
The primary biochemical pathway affected by Ipratropium is the acetylcholine pathway in the airways. By blocking the muscarinic acetylcholine receptor, Ipratropium prevents acetylcholine from binding to these receptors and causing bronchoconstriction. This results in the relaxation of smooth muscle in the airways, reducing symptoms in conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
Ipratropium is commonly administered through inhalation, which allows it to produce a local effect in the airways without significant systemic absorption This means that the drug primarily acts where it is needed, reducing the potential for side effects elsewhere in the body
Result of Action
The molecular and cellular effects of Ipratropium’s action primarily involve the relaxation of smooth muscle in the airways. This results in bronchodilation, or the widening of the airways, which can alleviate symptoms such as shortness of breath in conditions like COPD .
properties
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXECDVKIKUSSNC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130780-36-8 | |
| Record name | 2-Fluoro-alpha-methyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130780368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUORO-.ALPHA.-METHYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROP77VW1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)

![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)


![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)


